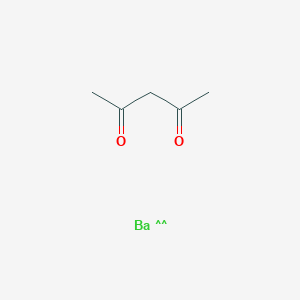
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a chloromethyl group, a dimethylphenyl group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in the functional groups attached.
2-Chloro-4,6-dimethylphenyl isocyanate: Similar in having a chloromethyl group but with different overall structure.
Uniqueness
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring.
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-3-5-10(2)12(9)15-13(17)16-7-11(6-14)18-8-16/h3-5,7H,6,8H2,1-2H3,(H,15,17) |
Clave InChI |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)N2COC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


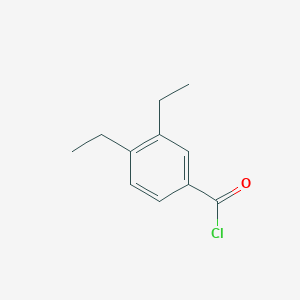
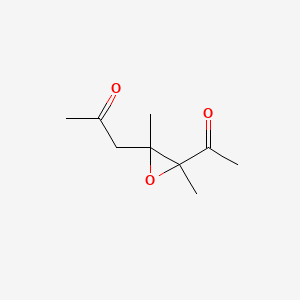
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)

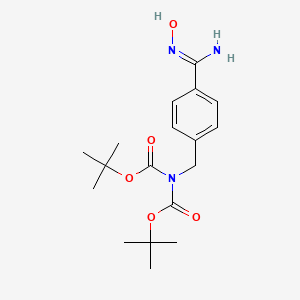
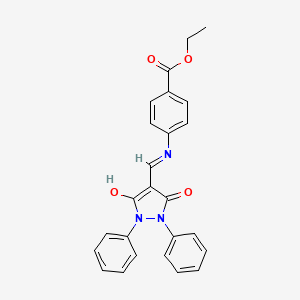
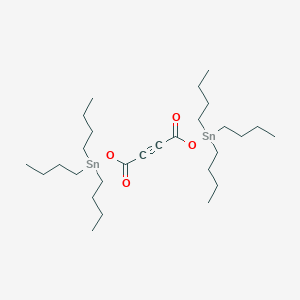
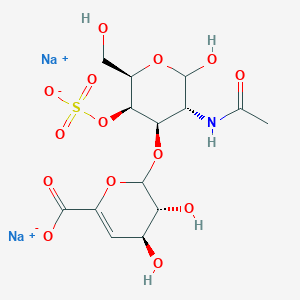
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)


![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
